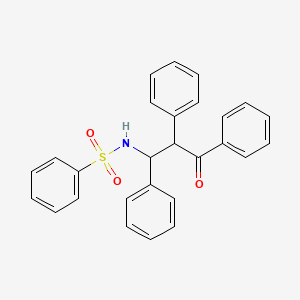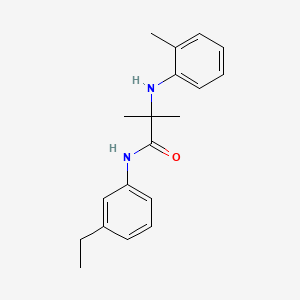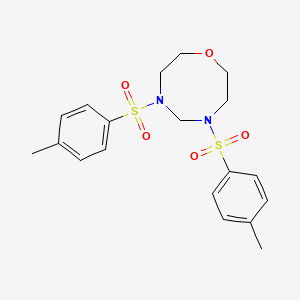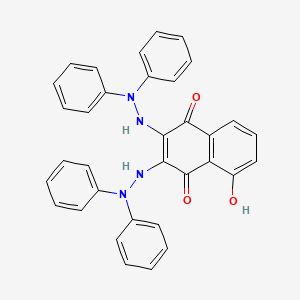![molecular formula C15H12O2S B14360439 Benzene, [[(phenylethynyl)sulfonyl]methyl]- CAS No. 92496-48-5](/img/structure/B14360439.png)
Benzene, [[(phenylethynyl)sulfonyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [[(phenylethynyl)sulfonyl]methyl]- is an organic compound with a complex structure that includes a benzene ring, a phenylethynyl group, and a sulfonylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(phenylethynyl)sulfonyl]methyl]- typically involves multiple steps, starting with the preparation of the phenylethynyl group, followed by its attachment to the benzene ring, and finally the introduction of the sulfonylmethyl group. Common reagents used in these reactions include phenylacetylene, benzene, and sulfonyl chlorides. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux .
Industrial Production Methods
Industrial production of Benzene, [[(phenylethynyl)sulfonyl]methyl]- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [[(phenylethynyl)sulfonyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid). Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives .
Applications De Recherche Scientifique
Benzene, [[(phenylethynyl)sulfonyl]methyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of Benzene, [[(phenylethynyl)sulfonyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group can participate in π-π interactions with aromatic amino acids, while the sulfonylmethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzene, [[(phenylethynyl)sulfonyl]methyl]- include:
- Benzene, 1-methyl-4-(phenylsulfonyl)-
- Benzene, 1-methyl-4-(methylsulfonyl)-
- Phenyl p-tolyl sulfone .
Uniqueness
What sets Benzene, [[(phenylethynyl)sulfonyl]methyl]- apart from these similar compounds is the presence of the phenylethynyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Propriétés
Numéro CAS |
92496-48-5 |
|---|---|
Formule moléculaire |
C15H12O2S |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
2-phenylethynylsulfonylmethylbenzene |
InChI |
InChI=1S/C15H12O2S/c16-18(17,13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,13H2 |
Clé InChI |
IHZFFVZKMPRZOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



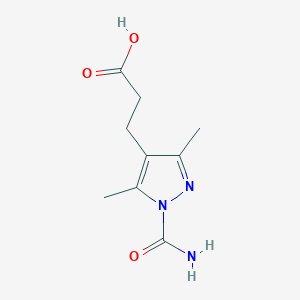
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
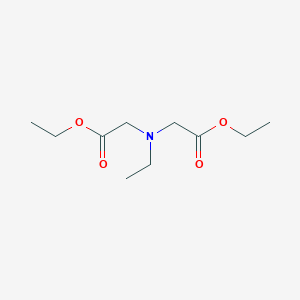
![5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14360378.png)
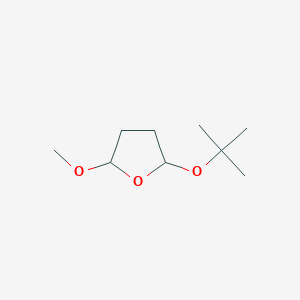
![2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol](/img/structure/B14360384.png)
![N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14360389.png)

